molecular formula C12H13N3OS B11987093 5-(Anilinomethylene)-1,3-dimethyl-2-thioxo-4-imidazolidinone

5-(Anilinomethylene)-1,3-dimethyl-2-thioxo-4-imidazolidinone

Cat. No.: B11987093
M. Wt: 247.32 g/mol
InChI Key: SSDANFHBQBUCHB-UHFFFAOYSA-N
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Description

5-(Anilinomethylene)-1,3-dimethyl-2-thioxo-4-imidazolidinone: is a heterocyclic compound that features a unique structure combining an anilinomethylene group with a thioxo-imidazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Anilinomethylene)-1,3-dimethyl-2-thioxo-4-imidazolidinone typically involves the reaction of 1,3-dimethyl-2-thioxo-4-imidazolidinone with aniline in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the anilinomethylene group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran or ether.

    Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products:

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced analogs with altered electronic properties.

    Substitution: Substituted products with different functional groups replacing the anilinomethylene moiety.

Scientific Research Applications

Chemistry: In chemistry, 5-(Anilinomethylene)-1,3-dimethyl-2-thioxo-4-imidazolidinone is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein-ligand interactions. Its ability to interact with biological macromolecules makes it a valuable tool for probing biochemical pathways.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its incorporation into polymer matrices can enhance the mechanical and thermal properties of the resulting materials.

Mechanism of Action

The mechanism of action of 5-(Anilinomethylene)-1,3-dimethyl-2-thioxo-4-imidazolidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. Additionally, it may interact with cellular receptors, triggering signaling cascades that lead to various physiological effects.

Comparison with Similar Compounds

  • 5-(Benzylidene)-1,3-dimethyl-2-thioxo-4-imidazolidinone
  • 5-(Phenylmethylene)-1,3-dimethyl-2-thioxo-4-imidazolidinone
  • 5-(Pyridylmethylene)-1,3-dimethyl-2-thioxo-4-imidazolidinone

Comparison: Compared to similar compounds, 5-(Anilinomethylene)-1,3-dimethyl-2-thioxo-4-imidazolidinone exhibits unique electronic and steric properties due to the presence of the anilinomethylene group. This structural feature imparts distinct reactivity and interaction profiles, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C12H13N3OS

Molecular Weight

247.32 g/mol

IUPAC Name

4-hydroxy-1,3-dimethyl-5-(phenyliminomethyl)imidazole-2-thione

InChI

InChI=1S/C12H13N3OS/c1-14-10(11(16)15(2)12(14)17)8-13-9-6-4-3-5-7-9/h3-8,16H,1-2H3

InChI Key

SSDANFHBQBUCHB-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(N(C1=S)C)O)C=NC2=CC=CC=C2

Origin of Product

United States

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